3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one
Description
The compound 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one features a pyrazin-2-one core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 1 and a 2-chlorophenylmethyl sulfanyl group at position 2. The benzodioxin subunit is associated with anti-inflammatory activity , while the sulfanyl linkage and chlorophenyl group may enhance lipophilicity and receptor binding .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-4-2-1-3-13(15)12-26-18-19(23)22(8-7-21-18)14-5-6-16-17(11-14)25-10-9-24-16/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRNKFWGKWMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the pyrazinone core and the chlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2,3-Dihydro-1,4-Benzodioxin Moieties
a. 2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetic Acid
- Core Structure : Benzodioxin with an acetic acid substituent at position 4.
- Activity : Exhibits anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays .
- Comparison: Unlike the target compound, this analogue lacks the pyrazinone core and sulfanyl group, suggesting divergent mechanisms of action. The acetic acid group may enhance solubility but reduce membrane permeability relative to the target’s chlorophenylmethyl sulfanyl group.
b. 2-{[1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)ethyl]amino}ethan-1-ol Hydrochloride
- Core Structure: Benzodioxin substituted with an aminoethanol side chain.
- Activity: Not explicitly reported, but aminoethanol derivatives are common in adrenergic and antiviral agents.
- Comparison: The hydrophilic aminoethanol group contrasts with the target’s lipophilic sulfanyl substituent, highlighting how benzodioxin modifications influence physicochemical properties .
Compounds with Sulfanyl Linkages
a. Montelukast
- Core Structure: Quinoline and cyclopropane units connected via sulfanyl groups.
- Activity : Leukotriene receptor antagonist used in asthma treatment .
- Comparison: Both compounds feature sulfanyl linkages, but Montelukast’s quinoline and cyclopropane subunits enable distinct receptor interactions. The target’s benzodioxin-pyrazinone scaffold may prioritize different biological targets.
Chlorophenyl-Containing Derivatives
a. Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- Core Structure : Benzodiazepine with a 2-chlorophenyl group.
- Activity : Central nervous system (CNS) depressant .
- Comparison: The 2-chlorophenyl group in both compounds enhances lipophilicity, but the benzodiazepine core of Methylclonazepam confers sedative effects absent in the target’s pyrazinone-benzodioxin system.
Tabulated Structural and Functional Comparison
Research Findings and Implications
- Sulfanyl Linkages : The sulfanyl group in the target compound and Montelukast could improve metabolic stability or enable disulfide bond formation in receptor binding .
Biological Activity
The compound 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a dihydropyrazinone core linked to a benzodioxin moiety and a chlorophenylmethylsulfanyl group. This unique arrangement suggests potential interactions with biological targets through multiple functional groups.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer properties, antimicrobial effects, and potential neuroprotective roles.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to or derived from the target molecule. For instance:
- Cell Line Studies : A study evaluated the cytotoxic effects of related compounds against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant inhibition of cell proliferation with IC50 values ranging from 1.8 µM to 4.5 µM for the most potent derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.8 |
| Compound B | HeLa | 2.5 |
| Compound C | MCF-7 | 4.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, potentially mediated by the activation of caspase pathways.
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures possess significant antimicrobial properties against various pathogens:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of sulfur in its structure may allow it to interact with thiol groups in enzymes, disrupting their function.
- Receptor Binding : The chlorophenyl group may facilitate binding to specific receptors involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
Study 1: Anticancer Efficacy
A recent study published in the Egyptian Journal of Chemistry explored a series of synthesized derivatives based on the core structure of this compound. The study found that certain modifications enhanced anticancer activity significantly compared to the parent compound .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated reduced neuronal cell death and improved cognitive function in treated models, suggesting that this class of compounds might offer therapeutic benefits in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
